molecular formula C14H10ClN5O2 B13868828 4-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

4-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B13868828
M. Wt: 315.71 g/mol
InChI Key: JSXOJGJLXAZXSP-UHFFFAOYSA-N
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Description

4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system. These types of compounds are known for their diverse pharmacological activities and are often used in the development of new drugs due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-10-4-2-9(3-5-10)12(21)18-11-8-16-14(19-13(11)22)20-7-1-6-17-20/h1-8H,(H,18,21)(H,16,19,22)

InChI Key

JSXOJGJLXAZXSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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